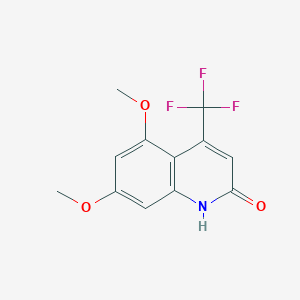![molecular formula C19H32N2O3 B14242702 N-[4-(Dodecyloxy)phenyl]-N'-hydroxyurea CAS No. 188685-76-9](/img/structure/B14242702.png)
N-[4-(Dodecyloxy)phenyl]-N'-hydroxyurea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[4-(Dodecyloxy)phenyl]-N’-hydroxyurea is a chemical compound known for its unique structure and properties It is characterized by the presence of a dodecyloxy group attached to a phenyl ring, which is further connected to a hydroxyurea moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(Dodecyloxy)phenyl]-N’-hydroxyurea typically involves the reaction of 4-(dodecyloxy)aniline with hydroxylamine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require the use of a catalyst to facilitate the process. The reaction conditions, including temperature and time, are optimized to achieve a high yield of the desired product.
Industrial Production Methods
While detailed industrial production methods for N-[4-(Dodecyloxy)phenyl]-N’-hydroxyurea are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes the use of larger reaction vessels, continuous flow reactors, and advanced purification techniques to ensure the purity and consistency of the compound on an industrial scale.
Analyse Chemischer Reaktionen
Types of Reactions
N-[4-(Dodecyloxy)phenyl]-N’-hydroxyurea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The phenyl ring allows for electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in the reactions of N-[4-(Dodecyloxy)phenyl]-N’-hydroxyurea include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst playing crucial roles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce different functional groups onto the phenyl ring.
Wissenschaftliche Forschungsanwendungen
N-[4-(Dodecyloxy)phenyl]-N’-hydroxyurea has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It finds applications in the development of new materials and as an intermediate in the synthesis of other compounds.
Wirkmechanismus
The mechanism of action of N-[4-(Dodecyloxy)phenyl]-N’-hydroxyurea involves its interaction with specific molecular targets and pathways. The hydroxyurea moiety is known to inhibit ribonucleotide reductase, an enzyme crucial for DNA synthesis. This inhibition can lead to the suppression of cell proliferation, making it a potential candidate for anticancer therapy. Additionally, the dodecyloxy group may enhance the compound’s lipophilicity, improving its ability to penetrate cell membranes and reach intracellular targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(4-Dodecyloxyphenyl)acetamide: Similar in structure but with an acetamide group instead of hydroxyurea.
4-(Dodecyloxy)aniline: Lacks the hydroxyurea moiety, making it less reactive in certain biological contexts.
Uniqueness
N-[4-(Dodecyloxy)phenyl]-N’-hydroxyurea stands out due to its combination of the dodecyloxy group and hydroxyurea moiety, which imparts unique chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry.
Eigenschaften
CAS-Nummer |
188685-76-9 |
|---|---|
Molekularformel |
C19H32N2O3 |
Molekulargewicht |
336.5 g/mol |
IUPAC-Name |
1-(4-dodecoxyphenyl)-3-hydroxyurea |
InChI |
InChI=1S/C19H32N2O3/c1-2-3-4-5-6-7-8-9-10-11-16-24-18-14-12-17(13-15-18)20-19(22)21-23/h12-15,23H,2-11,16H2,1H3,(H2,20,21,22) |
InChI-Schlüssel |
FQVBNYDTWGUIQH-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCOC1=CC=C(C=C1)NC(=O)NO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


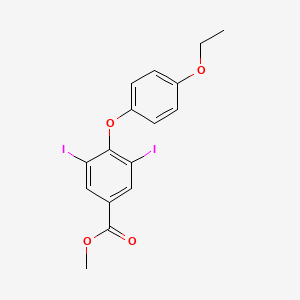
![1-{[Bromo(phenyl)acetyl]oxy}pyrrolidine-2,5-dione](/img/structure/B14242638.png)
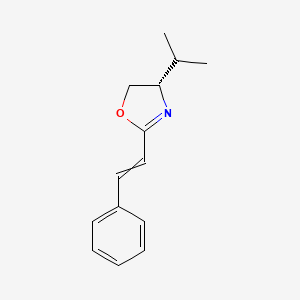
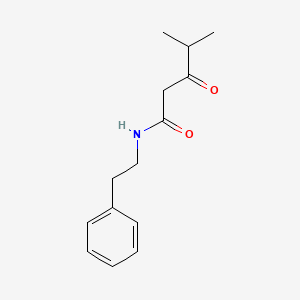

![3-oxa-11-azatricyclo[5.4.0.02,6]undeca-1(7),2(6),4,8,10-pentaene](/img/structure/B14242678.png)
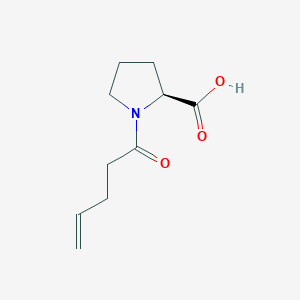
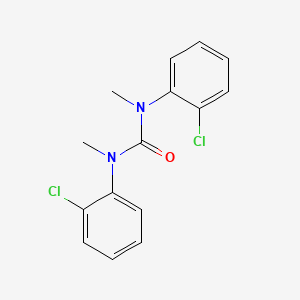
![N-[(2-Nitrophenyl)methyl]pyridine-3-carboxamide](/img/structure/B14242689.png)
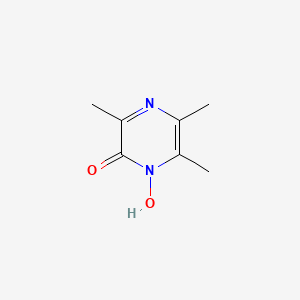
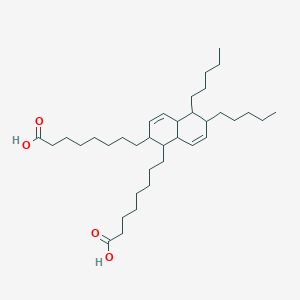
![(1R,2R,3S,5S)-8-methyl-2,3-diphenyl-8-azabicyclo[3.2.1]octane](/img/structure/B14242699.png)
